

Cross-Validation of Ethyl (S)-1-phenylethylcarbamate: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: Ethyl (S)-1-phenylethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral analysis, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive cross-validation of **Ethyl (S)-1-phenylethylcarbamate**, a chiral derivative of 1-phenylethylamine, using various spectroscopic methods. By presenting a side-by-side comparison with alternative analytical techniques, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific needs.

Spectroscopic and Chromatographic Data Comparison

The following table summarizes the key quantitative data obtained from the analysis of **Ethyl (S)-1-phenylethylcarbamate** and its diastereomeric derivatives using different analytical techniques.

Analytical Method	Analyte	Key Spectroscopic/Chromatographic Data
^1H NMR	Ethyl (S)-1-phenylethylcarbamate	Illustrative Data: δ 7.20-7.40 (m, 5H, Ar-H), 5.10 (q, $J=7.0$ Hz, 1H, CH-Ph), 4.10 (q, $J=7.1$ Hz, 2H, O-CH ₂ -CH ₃), 1.50 (d, $J=7.0$ Hz, 3H, CH-CH ₃), 1.20 (t, $J=7.1$ Hz, 3H, O-CH ₂ -CH ₃)
^{13}C NMR	Ethyl (S)-1-phenylethylcarbamate	Illustrative Data: δ 155.8 (C=O), 143.5 (Ar-C), 128.7 (Ar-CH), 127.5 (Ar-CH), 126.3 (Ar-CH), 60.8 (O-CH ₂), 51.5 (CH-Ph), 22.8 (CH-CH ₃), 14.7 (O-CH ₂ -CH ₃)
IR Spectroscopy	Ethyl (S)-1-phenylethylcarbamate	Characteristic Peaks (cm ⁻¹): ~3300 (N-H stretch), ~1690 (C=O stretch, urethane), ~1530 (N-H bend), ~1250 (C-O stretch)
Mass Spectrometry	Ethyl (S)-1-phenylethylcarbamate	Expected $[\text{M}+\text{H}]^+$: 194.1176
Chiral HPLC	Racemic 1-phenylethylamine	(S)-enantiomer retention time: Dependent on column and mobile phase. (R)-enantiomer retention time: Dependent on column and mobile phase.
^1H NMR with Mosher's Acid	Diastereomers of (R)- and (S)-1-phenylethylamine with (R)-Mosher's acid	$\Delta\delta$ ($\delta\text{S} - \delta\text{R}$) for key protons: Non-equivalent chemical shifts for protons near the chiral center.

Note: Specific ^1H and ^{13}C NMR data for **Ethyl (S)-1-phenylethylcarbamate** is illustrative due to its limited availability in public literature. The provided shifts are based on the analysis of structurally similar carbamates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Synthesis of Ethyl (S)-1-phenylethylcarbamate

(S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. An equimolar amount of triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield **Ethyl (S)-1-phenylethylcarbamate**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the accurate mass of the protonated molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Separation of the enantiomers of 1-phenylethylamine is achieved using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®). A typical mobile phase

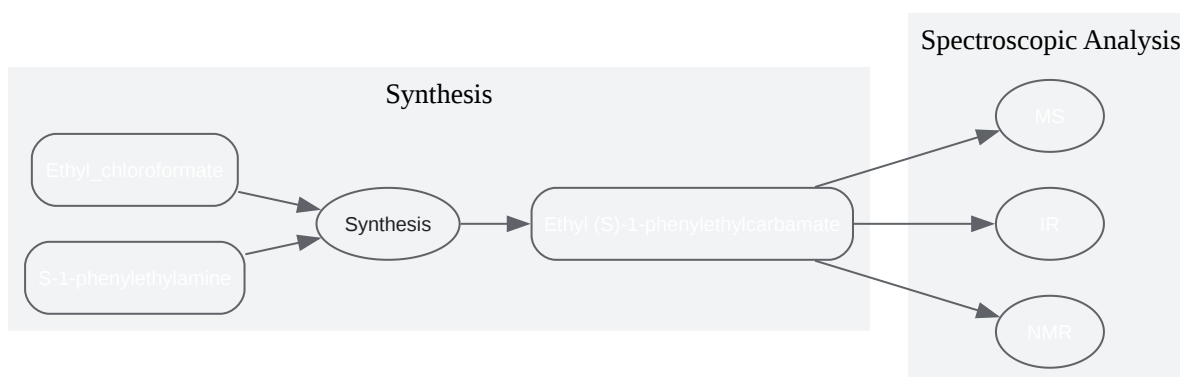
consists of a mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine to improve peak shape. The flow rate and detection wavelength are optimized for the specific column and instrument.[1]

NMR Analysis with Mosher's Acid (Alternative Method)

To determine the enantiomeric purity of 1-phenylethylamine, the sample is derivatized with (R)-Mosher's acid chloride (α -methoxy- α -trifluoromethylphenylacetyl chloride).[2] The resulting diastereomeric amides are then analyzed by ^1H NMR spectroscopy. The difference in the chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) of protons near the chiral center allows for the quantification of each enantiomer.[3]

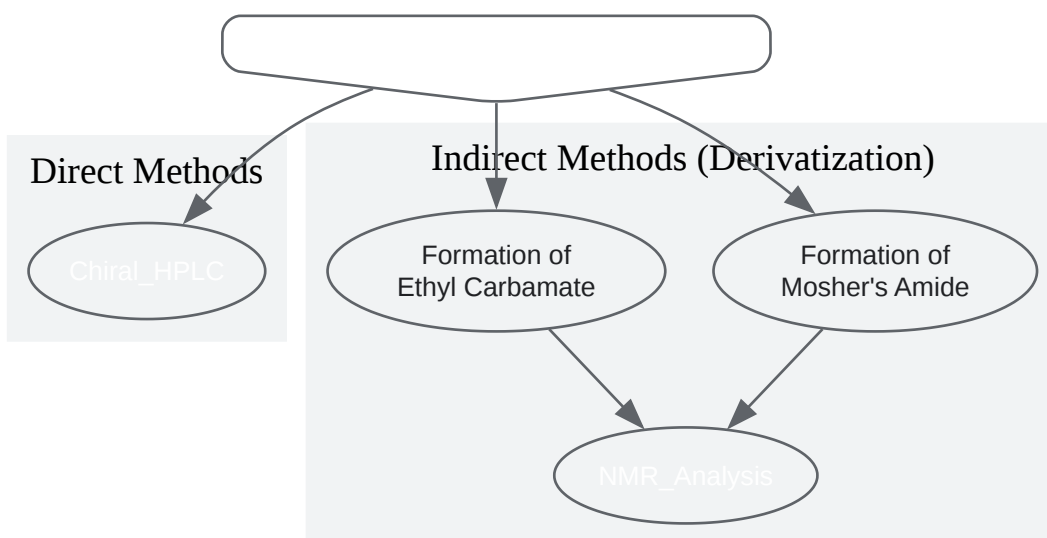
Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical methods.



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Caption: Synthesis and Spectroscopic Analysis Workflow.



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Caption: Comparison of Chiral Purity Determination Methods.

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